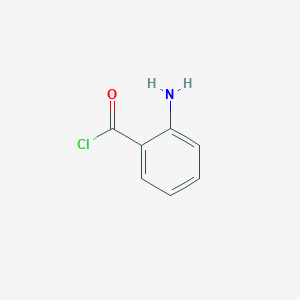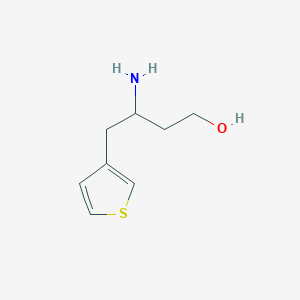
Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the reaction of acetophenone with methanol in the presence of an acid catalyst to form acetophenone dimethyl acetal . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 1-(1,1-dimethoxyethyl)-2-methylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxyethylbenzene: Similar structure but lacks the methyl group on the benzene ring.
Acetophenone: Lacks the dimethoxyethyl group but has a similar core structure.
Benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
1-(1,1-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 1,1-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in certain synthetic and research applications .
Propriétés
Numéro CAS |
118719-92-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(1,1-dimethoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |
Clé InChI |
ZYYOIBFFLNJKLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)

![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)


![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)






